![molecular formula C10H12ClNO3S2 B13183976 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S2. It is known for its unique structure, which includes a thiolane ring and a sulfonyl chloride group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and thiols.
Aplicaciones Científicas De Investigación
3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products, depending on the nucleophile involved. The thiolane ring can also participate in redox reactions, contributing to the compound’s versatility in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile
- 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid
- 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile
Uniqueness
Compared to similar compounds, 3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a thiolane ring. This combination of functional groups enhances its reactivity and makes it a valuable reagent in organic synthesis and other scientific research applications .
Propiedades
Fórmula molecular |
C10H12ClNO3S2 |
|---|---|
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
3-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S2/c11-17(14,15)10-5-3-4-9(8-10)12-16(13)6-1-2-7-16/h3-5,8H,1-2,6-7H2 |
Clave InChI |
DIWZCVBROQEZFK-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=NC2=CC(=CC=C2)S(=O)(=O)Cl)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
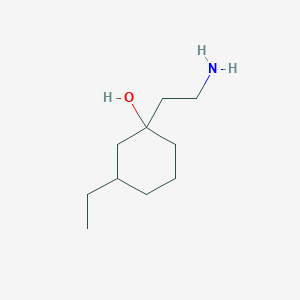
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)
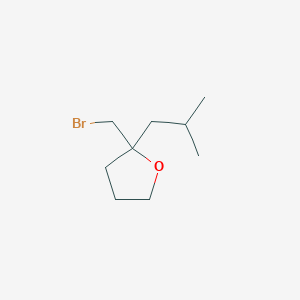
![Methyl 4-[(methylamino)methyl]pyridine-2-carboxylate](/img/structure/B13183940.png)
![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)
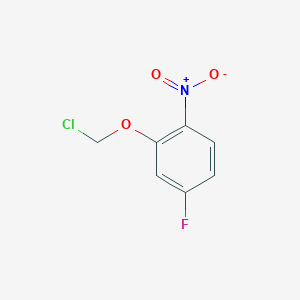
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)
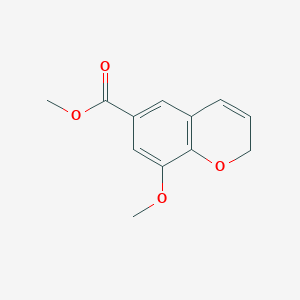
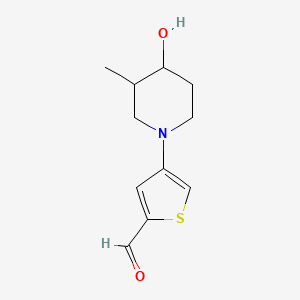
![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
